8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin] is a synthetic compound with potential applications in various scientific fields. It is classified under spiro compounds, characterized by a unique bicyclic structure that includes a dioxolane ring fused to a tetralin moiety. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound is primarily sourced from chemical suppliers specializing in research chemicals. It falls under the category of organic compounds and is notable for its structural complexity and potential pharmacological properties. The compound is often used in research settings, particularly in studies related to medicinal chemistry and drug development .
The synthesis of 8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin] typically involves multi-step organic reactions:
Technical details regarding specific reagents and conditions can vary based on the synthesis route chosen by the chemist .
The molecular structure of 8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin] can be described as follows:
COCCOCOC1=CC2=C(CC3(CC2)OCCO3)C(=C1)F
, which provides insight into its connectivity .The compound's chemical reactivity can be explored through various reactions:
Technical details regarding these reactions would typically involve specific reagents and conditions tailored to achieve desired modifications .
Relevant data on these properties are essential for handling and application in laboratory settings .
8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin] has potential applications in:
Its unique structural features make it a candidate for further exploration in drug discovery and development .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: